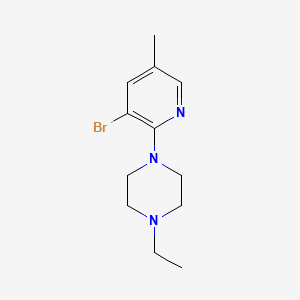

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Descripción

Nomenclature and Classification

The compound is formally identified by its IUPAC name : 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. Its systematic nomenclature reflects the substitution pattern on the pyridine and piperazine rings.

Historical Context and Discovery

This compound was first synthesized in 2010 , as indicated by its PubChem creation date. Its development aligns with the growing interest in pyridine-piperazine hybrids for drug discovery.

Key Milestones:

- Synthetic Origins : Early routes involved nucleophilic substitution between 3-bromo-5-methylpyridine and 4-ethylpiperazine.

- Medicinal Chemistry Applications : Designed as an intermediate for bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

- Commercial Availability : Listed in catalogs like Ambeed and AK Scientific by 2017, reflecting industrial demand.

Academic Drivers:

- Structural Tunability : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group modulates lipophilicity.

- Biological Relevance : Piperazine derivatives are known to interact with enzymes and receptors, making this compound a scaffold for probing mechanisms.

Academic Significance in Organic Chemistry

The compound’s utility spans synthetic methodology and target-oriented synthesis.

Key Contributions:

Synthetic Versatility :

Role in Medicinal Chemistry :

Comparative Analysis of Substituent Effects:

Propiedades

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXHWKLZSIIZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675393 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-39-5 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Nucleophilic Substitution

One straightforward approach involves the nucleophilic substitution of the amino group on 3-bromo-5-methylpyridin-2-amine by the secondary amine nitrogen of 4-ethylpiperazine. This reaction typically requires:

- Reaction conditions: Heating at 80–100°C under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Catalysts: Sometimes palladium or copper catalysts are employed to enhance coupling efficiency.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

This method yields the desired product with moderate to good yields, depending on reaction time and catalyst loading.

Palladium-Catalyzed Coupling Reactions

Inspired by literature on similar pyridinyl-piperazine derivatives, palladium-catalyzed Buchwald-Hartwig amination is an effective route:

- Catalyst system: Pd(0) complexes such as Pd2(dba)3 with ligands or Pd on carbon.

- Base: Potassium tert-butoxide or cesium carbonate.

- Solvent: Toluene or DMF.

- Temperature: Room temperature to 100°C.

This method allows selective arylation of the piperazine nitrogen with the bromopyridine ring, achieving high purity and yields.

Reductive Amination (Alternative Route)

Although less common for this specific compound, reductive amination of 3-bromo-5-methylpyridine-2-carboxaldehyde with 4-ethylpiperazine under reducing conditions (e.g., sodium triacetoxyborohydride) can be employed to form the C–N bond. This method is reported for related analogs and can provide moderate yields with proper optimization.

Detailed Reaction Conditions and Yields

| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | None or Pd/C catalyst | DMF or DMSO | 80–100°C | Several hours | 60–85 | Requires inert atmosphere |

| Pd-catalyzed coupling | Pd2(dba)3, t-BuOK or Cs2CO3 | Toluene/DMF | RT–100°C | 6–24 hours | 75–95 | High selectivity and purity |

| Reductive amination | NaBH(OAc)3, AcOH | DCM or MeOH | RT | 12–24 hours | 25–40 | Alternative route, moderate yields |

Purification and Characterization

- Purification: Typically achieved by recrystallization or flash column chromatography using ethyl acetate/hexane mixtures.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and IR spectroscopy.

- Physical properties: Molecular weight 284.2 g/mol; molecular formula C12H18BrN3.

Research Findings and Optimization Notes

- Use of palladium catalysts significantly improves coupling efficiency and yield compared to uncatalyzed nucleophilic substitution.

- Reaction temperature and time are critical; prolonged heating without catalyst can lead to side reactions.

- Solvent choice influences solubility and reaction rate; DMF and DMSO are preferred for nucleophilic substitution, while toluene is favored in Pd-catalyzed systems.

- Inert atmosphere prevents oxidative degradation of sensitive intermediates.

- Reductive amination is less efficient but useful when aldehyde precursors are available.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct Nucleophilic Substitution | Simple, catalyst optional | Easy setup, moderate cost | Longer reaction times, moderate yields |

| Pd-Catalyzed Coupling | High selectivity, catalyst required | High yields, cleaner reaction | Catalyst cost, sensitivity to conditions |

| Reductive Amination | Uses aldehyde precursor | Mild conditions | Lower yield, requires aldehyde |

Análisis De Reacciones Químicas

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine may exhibit antidepressant and anxiolytic effects. The piperazine scaffold is known for its role in various psychoactive drugs, making this compound a candidate for further investigation in treating mood disorders.

Neuropharmacology

Studies have shown that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in neuropharmacology, particularly for developing new treatments for psychiatric conditions.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of other organic compounds. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. This feature makes it valuable in the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. Researchers can modify the piperazine or pyridine components to explore a range of functionalized products.

Case Study: Antidepressant Activity

A study conducted on piperazine derivatives demonstrated that modifications on the pyridine ring significantly influenced binding affinity to serotonin receptors. The introduction of bromine at the 3-position, as seen in this compound, was associated with increased receptor activity, suggesting a potential pathway for developing new antidepressants .

Case Study: Synthesis Pathways

Research published in synthetic organic chemistry journals outlines various synthetic pathways utilizing this compound as a starting material. These studies highlight its versatility as an intermediate and the efficiency of its synthesis routes, which are crucial for scaling up production for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Investigated for antidepressant and anxiolytic properties | Development of new psychiatric medications |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic compounds | Enhances efficiency in drug development |

| Neuropharmacology | Interaction with neurotransmitter systems | Potential new treatments for mental health |

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparación Con Compuestos Similares

Piperazine Derivatives with Varying N-Substituents

The substituents on the piperazine ring significantly modulate biological activity and toxicity:

Key Observations :

- Ethyl vs. Methyl on Piperazine : The ethyl group enhances lipophilicity (logP ~2.5–3.0) but increases hemotoxicity . Methyl substitution retains antiviral efficacy with improved safety profiles.

- Antiviral Mechanism : Ethylpiperazine derivatives bind to the RSV F protein’s hydrophobic cavity, blocking viral-host membrane fusion .

Pyridine Ring Modifications

Variations in the pyridine ring’s substituents alter target affinity and pharmacokinetics:

Actividad Biológica

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a brominated pyridine moiety, which is crucial for its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets through:

- Receptor Binding : The compound may bind to specific receptors, altering their conformation and function.

- Enzyme Interaction : It can inhibit or activate enzymes involved in critical biological pathways.

Antiviral Activity

Recent studies indicate that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV. For instance, derivatives have shown EC50 values as low as 3.5 nM against HIV strains, suggesting potential applications in antiviral drug development .

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly in breast cancer models. In vitro studies demonstrated significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM . This indicates a promising therapeutic window for selective targeting of cancer cells while sparing normal cells.

Table 1: Biological Activity Summary

| Biological Activity | Target | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | HIV | EC50 = 3.5 nM | |

| Anticancer | MDA-MB-231 Cells | IC50 = 0.87 - 12.91 μM | |

| Enzyme Interaction | Various Enzymes | Not specified |

Case Study 1: Antiviral Efficacy

In a controlled study, derivatives of the compound were tested against multiple strains of HIV. The results indicated a strong antiviral effect with minimal cytotoxicity, highlighting the potential for further development as an antiviral agent .

Case Study 2: Anticancer Potential

A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to significant apoptosis and reduced cell viability compared to control groups. The mechanism was linked to the induction of caspase pathways, which are critical for programmed cell death .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous piperazine derivatives are prepared by reacting halogenated pyridine precursors with substituted piperazines under reflux conditions in polar aprotic solvents (e.g., acetonitrile). Purification often involves normal-phase chromatography using gradients of methanol/ammonium hydroxide (e.g., 10% methanol/0.1% NH₄OH) to isolate the product .

- Key Reagents :

- Halogenated pyridine intermediates (e.g., 3-bromo-5-methylpyridine).

- Ethylpiperazine derivatives.

- Solvents: Acetonitrile, dichloromethane.

- Reaction Conditions :

- Reflux at 80–100°C for 12–24 hours.

- Column chromatography for purification .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the pyridine and piperazine rings .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI+ or MALDI-TOF) .

- Infrared Spectroscopy (IR) : Functional group validation (e.g., C-Br stretch at ~500–600 cm⁻¹) .

- Elemental Analysis : Theoretical vs. experimental C, H, N percentages to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer : Optimization strategies include:

- Computational Reaction Design : Quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Tools like ICReDD integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity in halogenated pyridine reactions .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, reaction time) to identify yield-limiting factors .

Q. How should researchers address contradictory spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions can arise from impurities or isomer formation. Mitigation steps include:

- Advanced Chromatography : Use of HPLC with chiral columns to resolve enantiomers or diastereomers .

- 2D NMR Techniques : HSQC or NOESY to clarify ambiguous proton-carbon correlations .

- Isolation of Byproducts : Prep-TLC to isolate side products, followed by structural elucidation to refine synthetic protocols .

Q. What strategies are recommended for evaluating the biological activity of this compound in receptor-binding studies?

- Methodological Answer :

- Radioligand Displacement Assays : Use tritiated or fluorescent ligands (e.g., for dopamine or serotonin receptors) to measure binding affinity (IC₅₀) .

- Molecular Docking : Computational modeling to predict interactions with target receptors (e.g., dopamine D3 receptor) .

- Functional Assays : cAMP accumulation or β-arrestin recruitment assays to assess agonist/antagonist activity .

Stability and Mechanistic Studies

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .

- Solubility Considerations : Dissolve in anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers with pH extremes .

- Stability Monitoring : Periodic HPLC analysis to detect decomposition (e.g., loss of bromine substituent) .

Q. How can researchers elucidate the reaction mechanism for substitutions on the pyridine ring?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate transient intermediates (e.g., Meisenheimer complexes) .

- Computational Modeling : Transition state analysis via DFT to map electron density changes during nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.